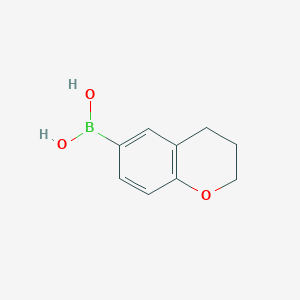
Chroman-6-ylboronic acid
Übersicht
Beschreibung
Chroman-6-ylboronic acid is a chemical compound with the CAS Number: 279261-84-6 . It has a molecular weight of 178 and its IUPAC name is 3,4-dihydro-2H-chromen-6-ylboronic acid .
Synthesis Analysis
Boronic acids, including Chroman-6-ylboronic acid, are valuable for medical diagnostics and biochemistry studies due to their ability to readily bind with carbohydrates in water . Boronic acids were first synthesized in 1860 by Edward Frankland and can be used as building blocks and synthetic intermediates . The preparation of compounds with this chemical group is relatively simple and well known .Molecular Structure Analysis
The InChI code for Chroman-6-ylboronic acid is1S/C9H11BO3/c11-10(12)8-3-4-9-7(6-8)2-1-5-13-9/h3-4,6,11-12H,1-2,5H2 . This code provides a specific string of characters that represents the molecular structure of the compound. Chemical Reactions Analysis
Boronic acids, such as Chroman-6-ylboronic acid, react with 1,2-diols through a reversible covalent condensation pathway . This reaction is important for the binding of boronic acids with carbohydrates, which is a key feature of their use in medical diagnostics and biochemistry studies .Physical And Chemical Properties Analysis
Chroman-6-ylboronic acid is a solid at room temperature . It has a molecular weight of 178 . The compound is typically stored in a refrigerator .Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
Chroman-6-ylboronic acid plays a role in synthesizing heterocyclic compounds like 1,2,4-triazoles and thiazolidinones, which are integral in developing new chroman-based nuclei. These compounds have potential applications in various fields, including pharmaceuticals and material science (Vekariya, Pandya, & Joshi, 2014).
Development of Biological Probes
Another application is in the development of biological probes. Chroman derivatives like 6-N,N-dimethylamino-2,3-naphthalimide (6DMN) exhibit fluorescent properties suitable as biological probes. These probes are significant for understanding biological processes and can be used in studying protein-protein interactions (Vázquez, Blanco, & Imperiali, 2005).
Analytical Chemistry and Chromatography
In analytical chemistry, chroman-6-ylboronic acid derivatives are used in high-performance liquid chromatography (HPLC) for determining boronic acids in samples. This application is crucial in monitoring impurities in pharmaceuticals and other chemical products (Joshi, Li, Zhong, & Anderson, 2013).
Chemical Sensing and Environmental Analysis
Chroman-6-ylboronic acid derivatives also find use in environmental analysis and chemical sensing. For example, they can be utilized in fluorescence resonance energy transfer assays for detecting metal ions in biological samples, offering a sensitive method for environmental monitoring and health safety (Liu, Tan, & Chen, 2013).
Antioxidant Research
Additionally, chroman derivatives are studied for their antioxidant properties. Compounds like chroman/catechol hybrids have been synthesized and evaluated for their ability to protect cells from oxidative stress-induced damage, which is vital in researching diseases linked to oxidative stress (Koufaki, Theodorou, Galaris, Nousis, Katsanou, & Alexis, 2006).
Safety And Hazards
Chroman-6-ylboronic acid is associated with several hazard statements including H302, H315, H319, H335 . These codes correspond to specific hazards related to harmful ingestion, skin irritation, serious eye irritation, and respiratory irritation . The compound is labeled with the signal word “Warning” and the GHS07 pictogram, which indicates that it can cause less severe health effects .
Zukünftige Richtungen
The future directions for the study and application of Chroman-6-ylboronic acid and other boronic acids are promising. The molecular modification by the introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . This suggests that extending the studies with boronic acids in medicinal chemistry could lead to the development of new promising drugs .
Eigenschaften
IUPAC Name |
3,4-dihydro-2H-chromen-6-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO3/c11-10(12)8-3-4-9-7(6-8)2-1-5-13-9/h3-4,6,11-12H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIBOTMNSYSYOHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)OCCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60679150 | |
| Record name | 3,4-Dihydro-2H-1-benzopyran-6-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chroman-6-ylboronic acid | |
CAS RN |
279261-84-6 | |
| Record name | 3,4-Dihydro-2H-1-benzopyran-6-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3,4-dihydro-2H-1-benzopyran-6-yl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Isopropyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1487402.png)
![7-(4-Morpholinyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B1487404.png)
![2-[2-Azabicyclo[2.2.1]hept-7-yl(methyl)amino]-1-ethanol](/img/structure/B1487405.png)
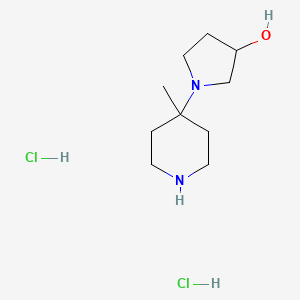
![4-Methylhexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one hydrochloride](/img/structure/B1487409.png)
![tert-Butyl 5-amino-6-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B1487410.png)
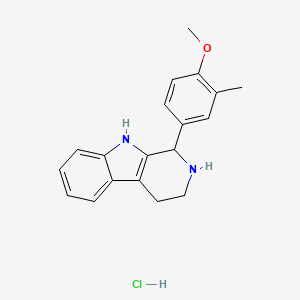
![(1S,5S)-3,6-Diazabicyclo[3.2.1]octan-4-one hydrochloride](/img/structure/B1487414.png)
![10-(Hydroxymethyl)-4-methyl-4-azatricyclo[5.2.2.0~2,6~]undecane-8,9-diol](/img/structure/B1487415.png)
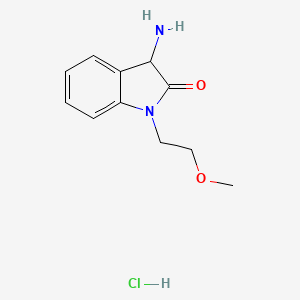
![3-Benzyl-8-(chloromethyl)[1,2,4]triazolo[4,3-a]pyridine hydrochloride](/img/structure/B1487418.png)
![1-(3-Methoxybenzyl)-2-propyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride](/img/structure/B1487419.png)
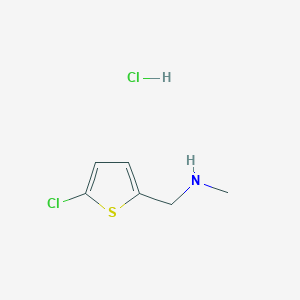
![3-Isopropyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid](/img/structure/B1487421.png)